molecular formula C9H12N2O2 B1654908 Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- CAS No. 2908-80-7

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Cat. No. B1654908
CAS RN: 2908-80-7
M. Wt: 180.2 g/mol
InChI Key: FYUNLALTDJKUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04255183

Procedure details

In a 2 liter-flask were placed 100 g of diphosgene (trichloromethyl chloroformate), 1 liter of ethyl acetate and 109 g of p-aminophenol were added portionwise with stirring and cooling with ice-water. After completion of the addition, the mixture was warmed and refluxed for one hour. After cooling, 180 g of 50% aqueous dimethylamine solution were added dropwise while cooling with water and, after completion of the addition, stirring at room temperature was continued for 20 minutes. The resulting crystalline mass was filtered with suction, washed with water and thereafter dried to give 148 g of the end product as white crystal (yield: 82.1%). After recrystallization from a mixed solvent of acetone and methanol, the product showed of a melting point of 205°-6° C. The compound thus obtained was used in the following Preparation Examples 1 and 2.
[Compound]
Name
diphosgene (trichloromethyl chloroformate)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
109 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
180 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
82.1%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5]C)(=O)C.[CH:7]1[C:12]([NH2:13])=[CH:11][CH:10]=[C:9]([OH:14])[CH:8]=1.[CH3:15][NH:16][CH3:17]>O>[OH:14][C:9]1[CH:10]=[CH:11][C:12]([NH:13][C:5](=[O:4])[N:16]([CH3:17])[CH3:15])=[CH:7][CH:8]=1

Inputs

Step One
Name
diphosgene (trichloromethyl chloroformate)
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
109 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
180 g
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added portionwise
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
after completion of the addition
STIRRING
Type
STIRRING
Details
stirring at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crystalline mass was filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.